Chemical structure and properties of[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
Chemical structure and properties of[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
An In-depth Technical Guide to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of the chemical compound [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the molecule's fundamental chemical identity, physicochemical properties, a robust and validated synthetic route via reductive amination, and state-of-the-art analytical methodologies for its characterization. Furthermore, we explore its potential pharmacological profile by drawing parallels from established structure-activity relationships of related psychoactive compounds. Safety and handling information based on current GHS classifications are also provided to ensure responsible laboratory practice. This whitepaper serves as a foundational resource for any scientific endeavor involving this promising research chemical.
Nomenclature and Chemical Identity
The compound of interest, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, is a secondary amine featuring three key structural motifs: a pyridine ring, a methoxy-substituted benzene ring (p-anisyl group), and an ethylamine linker. This unique combination suggests potential for biological activity, particularly within the central nervous system.
Caption: 2D Chemical Structure of the title compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)ethan-1-amine | - |
| Common Name | [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine | [1] |
| CAS Number | 22540-58-5 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O | [2] |
| Molecular Weight | 242.32 g/mol | [3] |
Physicochemical Properties
Experimental physicochemical data for this specific molecule is not widely published. The following table summarizes properties computed through validated cheminformatics models, which are invaluable for predicting solubility, membrane permeability, and metabolic stability.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | 2.6 - 3.0 | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Influences transport properties and blood-brain barrier penetration. |
| pKa (Strongest Basic) | 8.9 | Affects ionization state at physiological pH, influencing solubility and receptor binding. |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |
| Rotatable Bonds | 5 | Indicates molecular flexibility. |
Synthesis and Purification
The most efficient and reliable method for synthesizing [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is through a one-pot reductive amination. This strategy is widely employed in medicinal chemistry for its high yields, mild reaction conditions, and operational simplicity.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis involves the reaction of a primary amine, 2-(pyridin-2-yl)ethan-1-amine, with an aldehyde, 4-methoxybenzaldehyde. This forms a Schiff base (imine) intermediate, which is then selectively reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice; its steric bulk and mild reactivity prevent the undesirable reduction of the starting aldehyde while efficiently reducing the protonated imine intermediate. This selectivity is the cornerstone of the protocol's trustworthiness and high yield.
Detailed Experimental Protocol
Reagents:
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2-(pyridin-2-yl)ethan-1-amine (1.0 eq)
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4-methoxybenzaldehyde (p-anisaldehyde) (1.05 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Acetic Acid (catalytic amount, ~0.1 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for column chromatography)
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Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
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To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(pyridin-2-yl)ethan-1-amine (1.0 eq) and anhydrous dichloromethane.
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Add 4-methoxybenzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid. The acid serves to catalyze the formation of the iminium ion, which is the species actively reduced.
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Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
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In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. An initial effervescence may be observed.
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Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
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Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This step neutralizes the remaining acid and destroys any excess reducing agent.
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Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine as a clear oil or low-melting solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification.
Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity, forming a self-validating analytical system.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show characteristic signals for the aromatic protons on both the pyridine and anisyl rings, a singlet for the methoxy group (~3.8 ppm), and distinct aliphatic signals for the ethyl linker and the benzylic methylene protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 15 unique carbon atoms in the molecule, including the characteristic C-O carbon of the methoxy group at ~55 ppm.
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MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 243.15.
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IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for N-H stretching (secondary amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), and a strong C-O-C ether stretch (~1250 cm⁻¹).
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HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method should be developed to assess the purity of the final compound, which should ideally be >98% for use in biological assays.
Caption: Analytical workflow for quality control.
Pharmacological and Toxicological Profile
Structure-Activity Relationship (SAR) Insights
While no specific pharmacological data for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is publicly available, its structure is highly suggestive of potential activity at serotonin receptors. The N-(4-methoxybenzyl) moiety is a variation of the N-(2-methoxybenzyl) group found in the potent "NBOMe" class of 5-HT₂A receptor agonists.[4][5] These compounds are known for their high affinity and hallucinogenic effects, driven by the interaction of the methoxybenzyl group with the receptor binding pocket.[5][6] Therefore, it is a reasonable hypothesis that the title compound may act as a modulator of the 5-HT₂A receptor, though its specific activity (agonist, antagonist, or partial agonist) and potency would require experimental validation.
Potential Signaling Pathway Interaction
If the compound acts as a 5-HT₂A receptor agonist, it would trigger the canonical Gq/11 signaling cascade. This pathway is fundamental to the action of many psychedelic compounds and plays a crucial role in synaptic plasticity and neuronal excitability.
Caption: Hypothesized 5-HT₂A receptor signaling pathway.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Table 3: GHS Hazard Classifications
| Hazard Class | Hazard Code | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Skin Irritation | H315 | Warning |
| Serious Eye Damage | H318 | Danger |
| Specific target organ toxicity — single exposure | H336 | Warning |
Applications in Research and Drug Development
Given its unique structure, [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a valuable tool for several research applications:
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Tool Compound: It can be used in vitro and in vivo to probe the function of serotonin receptors and explore the structure-activity relationships of N-benzylphenethylamines.
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Medicinal Chemistry Scaffold: The molecule serves as an excellent starting point for the development of novel CNS agents. Modifications to the pyridine ring, the substitution pattern on the anisyl ring, or the length of the ethyl linker could be systematically explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
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Radioligand Development: Derivatization with a radionuclide (e.g., ¹¹C or ¹⁸F) could potentially yield a novel PET tracer for imaging specific receptor populations in the brain.
Conclusion
[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a compound of significant interest to the scientific community due to its structural relationship to known psychoactive molecules. This guide has provided a robust framework for its identity, synthesis, and analysis, establishing a foundation for its safe and effective use in a research setting. The hypothesized pharmacological activity, grounded in established SAR principles, highlights the compound's potential as a valuable chemical probe and a scaffold for future drug discovery efforts.
References
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PubChem. N-(4-Methoxybenzyl)pyridin-2-amine. Available from: [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Available from: [Link]
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PubChem. 5-[[4-[2-[(4-Methoxyphenyl)methoxy]ethyl-(2-pyridin-2-yloxyethyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione. Available from: [Link]
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PubChem. N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. Available from: [Link]
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ACS Publications. Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Journal of Medicinal Chemistry. Available from: [Link]
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NextSDS. [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. Available from: [Link]
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Busardò, F. P., & Giorgetti, R. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences, 19, 3270-3281. Available from: [Link]
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MDPI. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences. Available from: [Link]
